(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide
Description
(2R)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a chiral brominated pyrrolidine derivative with the molecular formula C₇H₁₃Br₂N (molecular weight ≈ 287.9 g/mol). The compound features a five-membered pyrrolidine ring substituted with a bromomethyl group at the 2-position (R-configuration) and a methyl group at the 1-position, forming a hydrobromide salt. Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity .
Properties
Molecular Formula |
C6H13Br2N |
|---|---|
Molecular Weight |
258.98 g/mol |
IUPAC Name |
(2R)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
TWBVHJLHXAWSPV-FYZOBXCZSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CBr.Br |
Canonical SMILES |
CN1CCCC1CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of (2R)-2-methylpyrrolidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and other reduced derivatives.
Scientific Research Applications
(2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide with structurally related brominated amines and heterocycles:
Key Differences and Implications
Ring Size and Reactivity :
- Pyrrolidine (5-membered) vs. piperidine (6-membered): Pyrrolidine’s smaller ring increases ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine derivatives .
- Example: The target compound’s bromomethyl group is more electrophilic than 4-bromopiperidine’s bromide, favoring alkylation reactions.
Chirality :
- The (2R)-configuration of the target compound contrasts with its (S)-enantiomer (CAS 88806-08-0). Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .
Aromatic vs. This impacts solubility and target engagement in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
